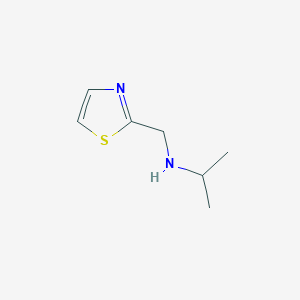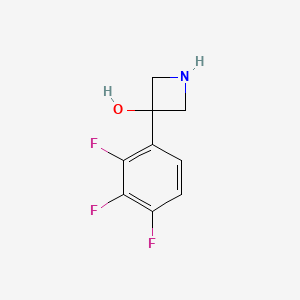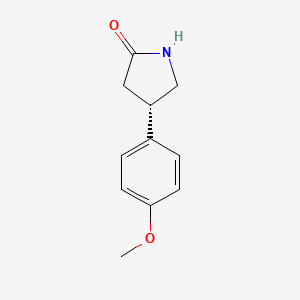
(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-proline.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with (S)-proline in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base intermediate is then subjected to cyclization under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its effects on enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Amino-indolyl-substituted imidazolyl-pyrimidines: Compounds with similar pharmacological applications, particularly in treating diseases like asthma and rheumatoid arthritis.
Uniqueness
(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(4S)-4-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI 键 |
YDVYLFOSWUPISL-SECBINFHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)NC2 |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


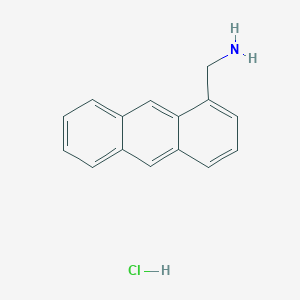
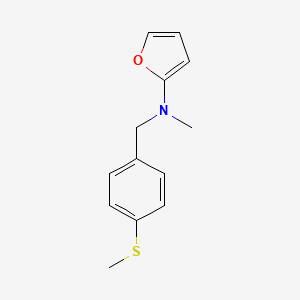
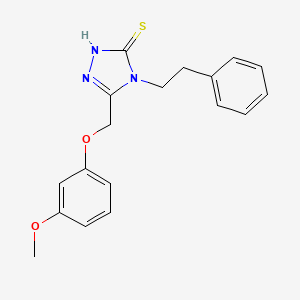
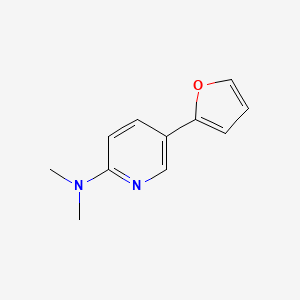
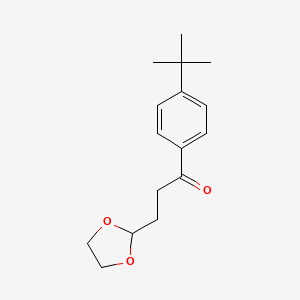
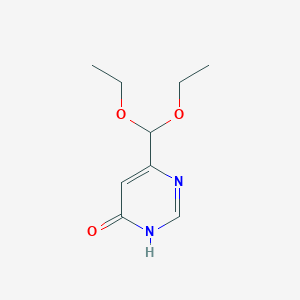
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
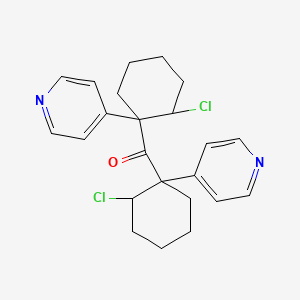
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

